molecular formula C13H21N3O3 B2518544 N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421478-08-1

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2518544
CAS No.: 1421478-08-1
M. Wt: 267.329
InChI Key: RYLVMLPZHDVNHZ-UHFFFAOYSA-N
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Description

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a chemical scaffold of interest in early-stage pharmaceutical and pharmacological research. This compound integrates a 5-methyl-1,2-oxazole-3-carboxamide group linked to a piperidine subunit, a structural motif observed in the development of novel therapeutic agents . The inclusion of the 2-methoxyethyl moiety on the piperidine nitrogen is a feature known to influence the physicochemical properties of molecules, potentially modulating characteristics such as solubility and metabolic stability, which is a key consideration in medicinal chemistry optimization . While the specific biological target and mechanism of action for this exact molecule are not yet defined in the public scientific literature, its structure suggests potential utility as a key intermediate or a tool compound for high-throughput screening campaigns. Researchers can employ this substance to explore new structure-activity relationships (SAR), particularly in the development of receptor ligands or enzyme inhibitors. It is strictly for use in laboratory research settings.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-10-9-12(15-19-10)13(17)14-11-3-5-16(6-4-11)7-8-18-2/h9,11H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLVMLPZHDVNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine and oxazole intermediates. The piperidine ring can be synthesized through a series of cyclization reactions, while the oxazole ring is often formed via cyclodehydration of appropriate precursors. The final step involves coupling the piperidine and oxazole intermediates under specific reaction conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The choice of solvents, temperature, and pressure conditions are critical factors in achieving high-quality output .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced forms of the piperidine ring .

Scientific Research Applications

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[1-(2-Methoxyethyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide with structurally related compounds, emphasizing key differences in substituents, molecular properties, and inferred biological implications:

Compound Name Substituents on Piperidine Oxazole/Oxadiazole Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target Compound) 2-Methoxyethyl 5-Methyl-1,2-oxazole C14H22N3O3 280.34 Enhanced solubility via methoxyethyl; methyl group may reduce steric hindrance
N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide ( Compound) 2-Chloroacetyl 5-Cyclopropyl-1,2-oxazole C14H18ClN3O3 311.76 Chloroacetyl group increases electrophilicity; cyclopropyl may improve metabolic stability
N-Ethyl-4-[3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide ( Compound) Ethylcarboxamide 3-(4-Methylsulfonylphenyl)-1,2,4-oxadiazole C17H22N4O4S 378.45 Oxadiazole ring enhances rigidity; methylsulfonyl group improves target affinity

Structural and Functional Analysis

  • Piperidine Substituents: The 2-methoxyethyl group in the target compound likely improves water solubility compared to the 2-chloroacetyl group in the compound, which may confer reactivity but also toxicity risks .
  • Heterocyclic Core :

    • The 1,2-oxazole in the target and compounds offers moderate metabolic stability, whereas the 1,2,4-oxadiazole in provides greater rigidity and resistance to oxidation .
    • The 5-methyl group (target) reduces steric bulk compared to the 5-cyclopropyl group (), possibly favoring interactions with shallow binding pockets .
  • Biological Implications :

    • The methylsulfonylphenyl group in ’s compound is a common pharmacophore in COX-2 inhibitors, suggesting anti-inflammatory applications .
    • The chloroacetyl group in ’s compound could act as a reactive warhead in covalent inhibitors but may raise safety concerns .

Research Findings and Trends

  • Solubility vs. Potency : Methoxyethyl-substituted derivatives (e.g., target compound) are prioritized in early-stage drug discovery for their balance of solubility and target engagement, whereas lipophilic groups (e.g., cyclopropyl) are explored for CNS penetration .
  • Heterocycle Selection : Oxadiazoles () are increasingly favored over oxazoles in protease inhibitors due to their superior stability, though oxazoles remain relevant for their synthetic accessibility .

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